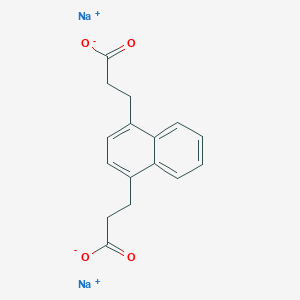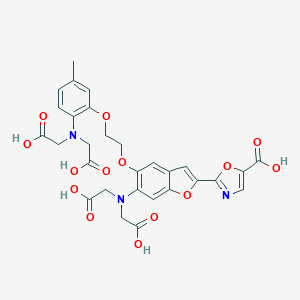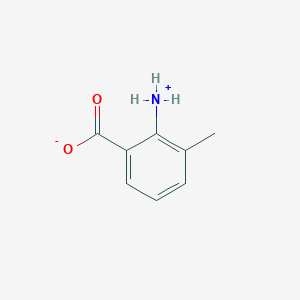
1,4-Naphthalindicarbonsäure-dipropionsäure-Dinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,4-dipropionic acid disodium salt is a useful research compound. Its molecular formula is C16H14Na2O4 and its molecular weight is 316.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene-1,4-dipropionic acid disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-1,4-dipropionic acid disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- 1,4-Naphthalindicarbonsäure-dipropionsäure-Dinatriumsalz dient als wertvolles Reagenz in der organischen Synthese. Forscher verwenden es, um komplexe Moleküle durch dearomatisierende Funktionalisierungsreaktionen aufzubauen . Diese Reaktionen beinhalten die Umwandlung planarer aromatischer Verbindungen (wie Naphthaline) in dreidimensionale Strukturen und erweitern so die Werkzeugpalette für synthetische Chemiker.
- Koordinationsnetzwerke (auch bekannt als Metall-organische Gerüste oder MOFs) können mit dieser Verbindung synthetisiert werden. Diese MOFs weisen faszinierende Eigenschaften auf, wie z. B. eine hohe Oberfläche und einstellbare Porengrößen. Forscher untersuchen ihr Potenzial für Anwendungen in Bereichen wie Gasspeicherung, Trennung und Medikamentenabgabe .
- Studien haben die antimikrobiellen Wirkungen der Verbindung gegen verschiedene Krankheitserreger untersucht. Ihr Potenzial als antimikrobielles Mittel erfordert weitere Untersuchungen, insbesondere im Kontext der Medikamentenentwicklung und der Bekämpfung von mikrobieller Resistenz .
Organische Synthese
Materialwissenschaften
Antimikrobielle Eigenschaften
Wirkmechanismus
Target of Action
Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble 1,4-disubstituted naphthalene . Its primary target is singlet oxygen (1O2) . Singlet oxygen is a reactive oxygen species that plays a crucial role in various biological processes, including cell signaling and apoptosis .
Mode of Action
NDP readily forms an endoperoxide (NDPO2) in the presence of singlet oxygen . This interaction results in the formation of NDPO2, which can serve as an extracellular chemical source of singlet oxygen . The thermal decomposition of NDPO2 can generate singlet oxygen, contributing to its mode of action .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of NDP’s action are largely dependent on its interaction with singlet oxygen. By serving as a source of singlet oxygen, NDP can influence various cellular processes, including cell signaling and apoptosis . .
Action Environment
The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of singlet oxygen is crucial for NDP to form NDPO2 . Additionally, the thermal environment can influence the decomposition of NDPO2 and the subsequent generation of singlet oxygen
Biochemische Analyse
Biochemical Properties
Naphthalene-1,4-dipropionic acid disodium salt is a water-soluble 1,4-disubstituted naphthalene that readily forms an endoperoxide in the presence of singlet oxygen . Its thermal decomposition serves as an extracellular chemical source of singlet oxygen
Cellular Effects
The cellular effects of Naphthalene-1,4-dipropionic acid disodium salt are not well-studied. Given its ability to form an endoperoxide in the presence of singlet oxygen , it may influence cell function by modulating oxidative stress pathways
Molecular Mechanism
The molecular mechanism of action of Naphthalene-1,4-dipropionic acid disodium salt is not fully understood. It is known to readily form an endoperoxide in the presence of singlet oxygen , suggesting it may interact with biomolecules through oxidative mechanisms
Eigenschaften
IUPAC Name |
disodium;3-[4-(2-carboxylatoethyl)naphthalen-1-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4.2Na/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14;;/h1-6H,7-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBOOMZOVISKO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376357 |
Source


|
| Record name | IN1215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97860-58-7 |
Source


|
| Record name | IN1215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)




![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)







